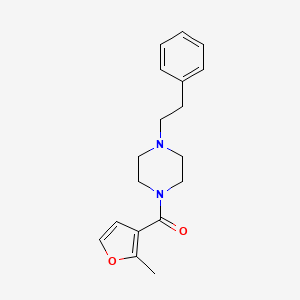
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine, also known as MPFP, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MPFP belongs to the class of piperazine derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine is not fully understood. However, it has been suggested that 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine acts on the dopaminergic and serotonergic systems in the brain. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has also been reported to modulate the activity of various neurotransmitters, including GABA, glutamate, and acetylcholine.
Biochemical and Physiological Effects:
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the brain. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has been reported to have anxiolytic effects in animal models, which may be due to its ability to modulate the activity of the GABAergic system.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine in lab experiments. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine is a relatively new compound, and its long-term effects and safety profile are not fully understood. Further studies are needed to investigate the potential side effects and toxicity of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine. One potential area of research is the development of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine-based drugs for the treatment of neurodegenerative diseases. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has shown promising results in animal models of Parkinson's disease, and further studies are needed to investigate its potential clinical applications. Another area of research is the investigation of the mechanism of action of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine. Further studies are needed to understand how 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine modulates the activity of neurotransmitters and cytokines in the brain. Finally, more studies are needed to investigate the safety and toxicity of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine in animal models and humans.
Synthesemethoden
The synthesis of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine involves the reaction of 2-methyl-3-furoic acid with 2-phenylethylamine in the presence of a coupling agent. The resulting intermediate is then treated with piperazine to obtain the final product. The synthesis of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has been reported in several research articles, and the purity and yield of the product have been optimized.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, depression, and anxiety disorders. Several studies have reported the neuroprotective effects of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(2-methylfuran-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-15-17(8-14-22-15)18(21)20-12-10-19(11-13-20)9-7-16-5-3-2-4-6-16/h2-6,8,14H,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIJLXGCWGMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)


![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4898053.png)
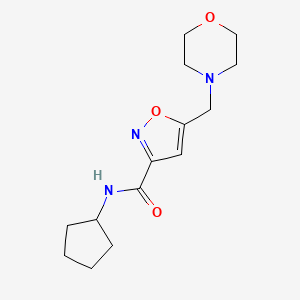
![2-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4898067.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)
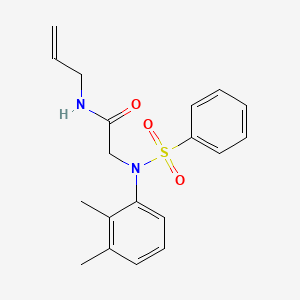
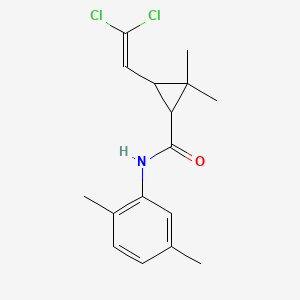
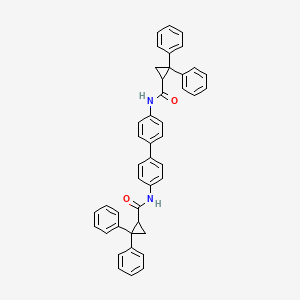
![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4898111.png)
![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4898129.png)